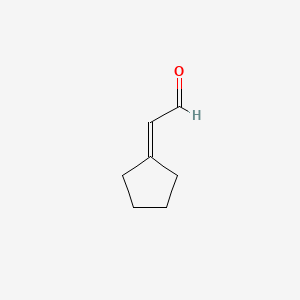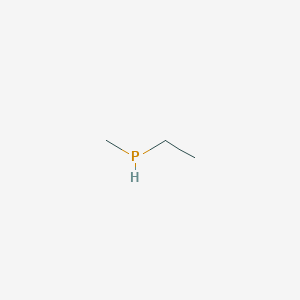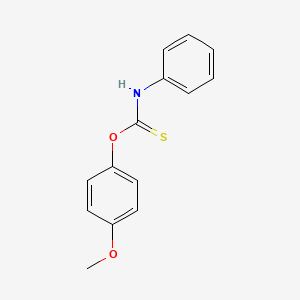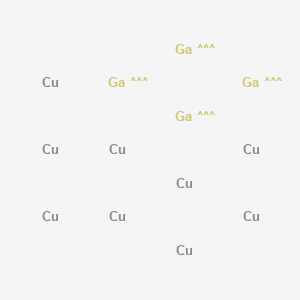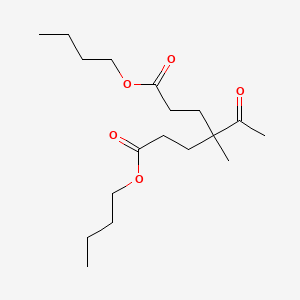
N-Docosylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Docosylacetamide is an organic compound with the molecular formula C24H49NO. It is a long-chain fatty acid amide derived from docosanoic acid (behenic acid) and acetic acid. This compound is known for its surfactant properties and is used in various industrial applications, including cosmetics and lubricants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Docosylacetamide can be synthesized through the reaction of docosanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for several hours. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-Docosylacetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to produce docosanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Hydrolysis: Docosanoic acid and acetic acid.
Oxidation: Docosanoic acid and other oxidation products.
Substitution: Depending on the substituent introduced, various substituted amides.
Aplicaciones Científicas De Investigación
N-Docosylacetamide has several scientific research applications, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Investigated for its potential role in cell membrane stabilization and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in topical formulations for skin conditions due to its emollient properties.
Industry: Utilized in the formulation of cosmetics, lubricants, and other personal care products.
Mecanismo De Acción
The mechanism of action of N-Docosylacetamide involves its interaction with lipid membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, enhancing membrane stability and reducing permeability. This property makes it useful in various applications, including drug delivery and cosmetics.
Comparación Con Compuestos Similares
Similar Compounds
N-Dodecylacetamide: A shorter-chain analogue with similar surfactant properties.
N-Octadecylacetamide: Another long-chain fatty acid amide with similar applications in cosmetics and lubricants.
Uniqueness
N-Docosylacetamide is unique due to its longer carbon chain, which provides enhanced hydrophobic interactions and better membrane-stabilizing properties compared to shorter-chain analogues. This makes it particularly useful in applications requiring strong surfactant properties and stability.
Propiedades
Número CAS |
14304-01-9 |
|---|---|
Fórmula molecular |
C24H49NO |
Peso molecular |
367.7 g/mol |
Nombre IUPAC |
N-docosylacetamide |
InChI |
InChI=1S/C24H49NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-24(2)26/h3-23H2,1-2H3,(H,25,26) |
Clave InChI |
FIOMSERHFHDYBP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)
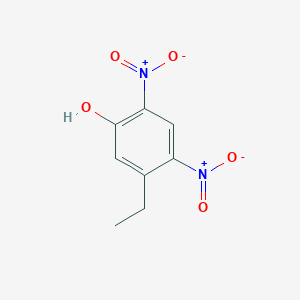

![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)

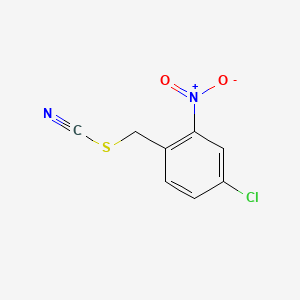
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
